molecular formula C8H11NO4S B13011374 2-Ammonio-2-phenylethyl sulfate

2-Ammonio-2-phenylethyl sulfate

Cat. No.: B13011374
M. Wt: 217.24 g/mol
InChI Key: UJGATAFGNKAZLD-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Ammonio-2-phenylethyl sulfate typically involves the reaction of phenylethylamine with sulfuric acid. The synthetic route includes the following steps:

Chemical Reactions Analysis

2-Ammonio-2-phenylethyl sulfate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-Ammonio-2-phenylethyl sulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in studies involving amine metabolism and neurotransmitter research.

    Medicine: Research on its potential therapeutic effects and interactions with biological systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ammonio-2-phenylethyl sulfate involves its interaction with biological molecules. It can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. The sulfate group can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

2-Ammonio-2-phenylethyl sulfate can be compared with other similar compounds such as:

  • 2-Ammonio-3-phenylpropyl sulfate
  • 2-Ammonio-4-methylpentyl sulfate
  • 2-(Benzylammonio)ethyl sulfate

These compounds share similar structural features but differ in their side chains, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(2-azaniumyl-2-phenylethyl) sulfate

InChI

InChI=1S/C8H11NO4S/c9-8(6-13-14(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H,10,11,12)

InChI Key

UJGATAFGNKAZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COS(=O)(=O)[O-])[NH3+]

Origin of Product

United States

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